5-Ethyl-6-methyl-2-sulfanylidene-3,5-dihydropyrimidin-4-one
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Overview
Description
5-Ethyl-6-methyl-2-sulfanylidene-3,5-dihydropyrimidin-4-one is a heterocyclic compound with a pyrimidine ring structure. This compound is known for its versatile biological activity and has garnered interest in medicinal chemistry due to its potential pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction involves the combination of an aldehyde, a β-ketoester, and urea under acidic conditions . The reaction is typically carried out in a solvent-free environment using a heterogeneous catalyst such as silicotungstic acid supported on Ambelyst-15 .
Industrial Production Methods
In an industrial setting, the Biginelli reaction can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of recyclable catalysts and solvent-free conditions makes this method environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-6-methyl-2-sulfanylidene-3,5-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidines.
Scientific Research Applications
5-Ethyl-6-methyl-2-sulfanylidene-3,5-dihydropyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethyl-6-methyl-2-sulfanylidene-3,5-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-6-methyl-2-thioxo-2,3-dihydropyrimidin-4-one
- 5-Ethyl-6-methyl-2-sulfanyl-4-pyrimidinol
Uniqueness
5-Ethyl-6-methyl-2-sulfanylidene-3,5-dihydropyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential pharmacological activities make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H10N2OS |
---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
5-ethyl-6-methyl-2-sulfanylidene-5H-pyrimidin-4-one |
InChI |
InChI=1S/C7H10N2OS/c1-3-5-4(2)8-7(11)9-6(5)10/h5H,3H2,1-2H3,(H,9,10,11) |
InChI Key |
IPTVIEQBFKWJFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=NC(=S)NC1=O)C |
Origin of Product |
United States |
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